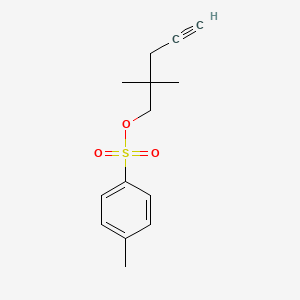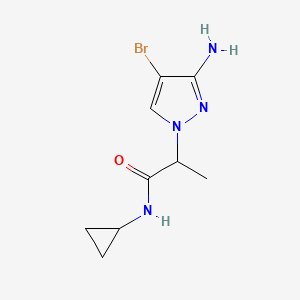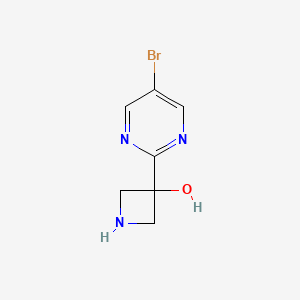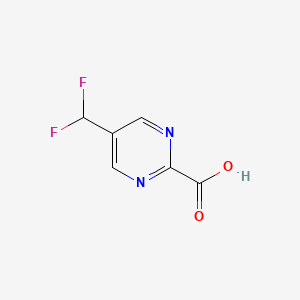
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a benzyloxycarbonylamino group and a trifluoromethoxy group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The final step often involves the formation of the benzoic acid moiety through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the benzoic acid moiety to corresponding alcohols.
Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. For instance, its trifluoromethoxy group can enhance binding affinity to certain enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-5-trifluoromethoxybenzoic acid
- 2-Benzyloxycarbonylamino-4-trifluoromethoxybenzoic acid
Comparison: Compared to similar compounds, 2-Benzyloxycarbonylamino-5-trifluoromethoxybenzoic acid is unique due to the specific positioning of its functional groups. This positioning can significantly influence its reactivity and interaction with biological targets. For example, the trifluoromethoxy group at the 5-position may confer different electronic properties compared to its placement at the 4-position, affecting the compound’s overall behavior in chemical and biological systems.
Eigenschaften
CAS-Nummer |
850140-76-0 |
|---|---|
Molekularformel |
C16H12F3NO5 |
Molekulargewicht |
355.26 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylamino)-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C16H12F3NO5/c17-16(18,19)25-11-6-7-13(12(8-11)14(21)22)20-15(23)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
IRVKMBJRCROFOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)OC(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)


![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![7-Aminospiro[3.5]nonan-2-ol hydrochloride](/img/structure/B13566319.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)
![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)



![4-Amino-8-oxa-2,3-diazaspiro[4.5]dec-3-en-1-one](/img/structure/B13566344.png)

